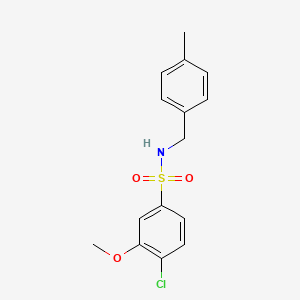

4-chloro-3-methoxy-N-(4-methylbenzyl)benzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

4-chloro-3-methoxy-N-[(4-methylphenyl)methyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO3S/c1-11-3-5-12(6-4-11)10-17-21(18,19)13-7-8-14(16)15(9-13)20-2/h3-9,17H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMZNVVBLSFZCDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-methoxy-N-(4-methylbenzyl)benzenesulfonamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-chloro-3-methoxybenzenesulfonyl chloride and 4-methylbenzylamine.

Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Procedure: The 4-chloro-3-methoxybenzenesulfonyl chloride is dissolved in an appropriate solvent like dichloromethane. To this solution, 4-methylbenzylamine is added dropwise with continuous stirring. The reaction mixture is then stirred at room temperature for several hours until the reaction is complete.

Purification: The product is isolated by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of automated systems for reagent addition and product isolation can further streamline the process.

Analyse Chemischer Reaktionen

Types of Reactions

4-chloro-3-methoxy-N-(4-methylbenzyl)benzenesulfonamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom on the benzene ring can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenolic derivatives.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

Reduction: The sulfonamide group can be reduced to form amines under specific conditions using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products

Phenolic Derivatives: Formed from nucleophilic substitution reactions.

Aldehydes and Carboxylic Acids: Formed from oxidation reactions.

Amines: Formed from reduction reactions.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The applications of 4-chloro-3-methoxy-N-(4-methylbenzyl)benzenesulfonamide can be categorized into several key areas:

Medicinal Chemistry

- Antimicrobial Activity : Sulfonamides are known for their antibacterial properties. Research indicates that this compound may inhibit bacterial growth by interfering with folic acid synthesis. Related compounds have shown significant efficacy against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

- Anti-inflammatory Properties : Studies have suggested that sulfonamide derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .

- Anticancer Potential : Investigations into similar sulfonamide compounds have revealed their ability to induce apoptosis in various cancer cell lines. For instance, compounds structurally related to this compound have demonstrated significant anti-proliferative effects against breast cancer cell lines .

Enzyme Inhibition

- Carbonic Anhydrase Inhibitors : Some derivatives of benzenesulfonamides have been studied for their inhibitory effects on carbonic anhydrases, which play crucial roles in various physiological processes. The selectivity of these compounds for different isoforms of the enzyme can lead to targeted therapeutic strategies .

Biological Probes

- The compound has been explored as a molecular probe for studying biological pathways, particularly in enzyme inhibition assays. Its ability to bind selectively to specific enzymes allows researchers to investigate the underlying mechanisms of diseases .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

Wirkmechanismus

The mechanism of action of 4-chloro-3-methoxy-N-(4-methylbenzyl)benzenesulfonamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site.

Protein Binding: The compound can bind to proteins, altering their function and leading to therapeutic effects.

Pathways Involved: The inhibition of folate synthesis pathways in microorganisms is a common mechanism for sulfonamide-based antimicrobial agents.

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Effects

Sulfonamide derivatives often exhibit varied biological and physicochemical properties depending on substituents. Key comparisons include:

Substituent Position and Electronic Effects

- 4-Chloro-N-(4-methylbenzyl) Derivatives: Compound 3-chloro-N-(4-chlorophenyl)-4-methoxybenzenesulfonamide (CAS 646040-47-3, C₁₃H₁₁Cl₂NO₃S) shares a chloro and methoxy substitution pattern but lacks the 4-methylbenzyl group. Its molecular weight (332.2 g/mol) and logP (unreported) suggest moderate hydrophobicity, comparable to the target compound . This structural complexity may reduce solubility but improve binding affinity in biological targets compared to the simpler benzyl group in the target compound .

Functional Group Variations

- N-Benzyl vs. N-Pyridinyl Substitutions :

Physicochemical Properties

Melting Points and Solubility

- Compound 11 (): Melting point 177–180°C, attributed to its benzo[1,3]dioxol-5-ylmethylthio substituent, which enhances crystallinity. The target compound’s melting point is likely lower due to the less rigid 4-methylbenzyl group .

- Pyridinyl Derivatives (): Melting points range from 73–94°C, reflecting reduced crystallinity from flexible side chains. The target compound’s methoxy group may similarly lower its melting point compared to halogen-rich analogs .

Pharmacokinetic Predictions

- Lipinski’s Rule of Five :

Sulfonamides like 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives () comply with Lipinski’s criteria (MW ≤ 500, clogP ≤ 5), suggesting good oral bioavailability. The target compound’s molecular weight (~340–360 g/mol) and moderate logP likely align with these guidelines, indicating favorable drug-likeness .

Biologische Aktivität

4-Chloro-3-methoxy-N-(4-methylbenzyl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a benzenesulfonamide core with a chloro and methoxy substituent on the aromatic ring, along with a N-(4-methylbenzyl) group. This structural configuration is essential for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide group mimics natural substrates, allowing it to inhibit key enzymes involved in metabolic pathways, particularly those related to folate synthesis in microorganisms.

- Protein Binding : The compound's structure enables it to bind to specific proteins, potentially altering their functions and contributing to its therapeutic effects .

- Antimicrobial Activity : It demonstrates significant antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus, through inhibition of carbonic anhydrases (CAs), which are crucial for bacterial growth .

Antimicrobial Effects

Research indicates that this compound exhibits potent antimicrobial activity. The following table summarizes the minimum inhibitory concentration (MIC) values against various bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Klebsiella pneumoniae | 75 |

These values indicate that the compound is particularly effective against Staphylococcus aureus, which is significant given the rise of antibiotic-resistant strains.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in cancer research. A study demonstrated that it can induce apoptosis in breast cancer cell lines such as MDA-MB-231. The following table highlights the IC50 values for various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 22.04 |

| MCF-7 | 34.00 |

| HCT-116 | 36.00 |

The ability to induce apoptosis suggests that this compound may serve as a potential therapeutic agent in cancer treatment by targeting cellular mechanisms involved in cell survival .

Case Studies and Research Findings

- Carbonic Anhydrase Inhibition : A study focused on similar benzenesulfonamides revealed that derivatives exhibited selective inhibition of carbonic anhydrase IX (CA IX) over CA II, with IC50 values ranging from 10.93 to 25.06 nM. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy against tumors expressing CA IX .

- Apoptosis Induction : In vitro assays showed that treatment with this compound significantly increased the percentage of annexin V-FITC-positive apoptotic cells compared to controls, indicating its potential role as an anticancer agent .

- Antibacterial Efficacy : The compound was evaluated for antibacterial activity against various pathogens, demonstrating significant inhibition at concentrations as low as 50 µg/mL against S. aureus. Comparisons with standard antibiotics showed promising results, suggesting its utility in treating infections caused by resistant strains .

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 4-chloro-3-methoxy-N-(4-methylbenzyl)benzenesulfonamide, and how are intermediates validated?

- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, sulfonylation of 4-chloro-3-methoxybenzenesulfonyl chloride with 4-methylbenzylamine in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl byproducts . Intermediate validation involves thin-layer chromatography (TLC) for purity checks and NMR spectroscopy (e.g., and ) to confirm structural integrity. Mass spectrometry (MS) further verifies molecular weight .

Q. How can solubility and stability challenges be addressed during experimental handling?

- Methodology : Solubility in polar solvents (e.g., DMSO or ethanol) is enhanced by the methoxy and sulfonamide groups. Stability studies under varying pH (e.g., 2–10) and temperatures (25–60°C) are conducted using high-performance liquid chromatography (HPLC) to monitor degradation. Lyophilization is recommended for long-term storage to prevent hydrolysis of the sulfonamide bond .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : Identifies aromatic protons (δ 6.8–7.5 ppm) and methyl/methoxy groups (δ 2.3–3.8 ppm).

- FT-IR : Confirms sulfonamide S=O stretching (~1350 cm) and N–H bending (~3300 cm).

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., P space group) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions (e.g., over-sulfonation or dechlorination)?

- Methodology :

- Kinetic control : Lower reaction temperatures (0–5°C) reduce electrophilic substitution at the 4-chloro position.

- Reagent stoichiometry : A 1:1.2 molar ratio of sulfonyl chloride to amine minimizes dimerization.

- Inert atmosphere : Nitrogen gas prevents oxidation of the benzylamine group .

- Validation : Reaction progress is monitored via gas chromatography-mass spectrometry (GC-MS) to detect side products like 4-chloro-3-methoxybenzenesulfonic acid .

Q. How do structural analogs of this compound inform structure-activity relationship (SAR) studies in enzyme inhibition?

- Methodology :

- Analog synthesis : Replace the 4-methylbenzyl group with pyridinyl or fluorophenyl moieties to assess steric/electronic effects.

- Enzyme assays : Test inhibitory activity against carbonic anhydrase or NLRP3 inflammasome using fluorescence-based kinetic assays (e.g., IC determination).

- Computational modeling : Molecular docking (AutoDock Vina) predicts binding affinities to catalytic sites .

Q. What strategies resolve discrepancies between crystallographic data and computational geometry optimizations?

- Methodology :

- DFT calculations : Compare B3LYP/6-311+G(d,p)-optimized structures with X-ray data (e.g., bond lengths ±0.02 Å).

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O vs. π-π stacking) to explain packing anomalies .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data across in vitro vs. in silico models?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.